molecular formula C23H25N3O3S B2414640 N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532969-59-8

N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2414640
CAS No.: 532969-59-8
M. Wt: 423.53
InChI Key: CEYVEVAWUUMRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is an organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves several steps. The general synthetic route includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the indole core.

    Attachment of the Morpholine Ring: The morpholine ring is attached through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Coupling with Benzamide: The final step involves coupling the intermediate product with benzamide under appropriate reaction conditions.

Chemical Reactions Analysis

N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the amide bond and formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on this compound includes its potential use as a therapeutic agent for various diseases, although it is not yet approved for clinical use.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can be compared with other phenylmorpholine compounds, such as:

    4-fluoro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide: This compound has a similar structure but includes a fluorine atom, which can affect its chemical properties and biological activity.

    Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate: This compound contains a thiazolidine ring instead of an indole ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c27-22(25-12-14-29-15-13-25)17-30-21-16-26(20-9-5-4-8-19(20)21)11-10-24-23(28)18-6-2-1-3-7-18/h1-9,16H,10-15,17H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYVEVAWUUMRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.